molecular formula C27H23FN4O B2868092 N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide CAS No. 932344-31-5

N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide

Cat. No.: B2868092
CAS No.: 932344-31-5
M. Wt: 438.506
InChI Key: DMCGGVVYYOXMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[4,3-c]quinoline core substituted with an 8-ethyl group, a 3-(4-fluorophenyl) moiety, and an N-benzyl acetamide side chain. The ethyl group at position 8 may enhance lipophilicity, while the 4-fluorophenyl substituent likely contributes to binding affinity through hydrophobic or π-π interactions .

Properties

IUPAC Name

N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)pyrazolo[4,3-c]quinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O/c1-2-18-8-13-24-22(14-18)27-23(16-29-24)26(20-9-11-21(28)12-10-20)31-32(27)17-25(33)30-15-19-6-4-3-5-7-19/h3-14,16H,2,15,17H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCGGVVYYOXMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)NCC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Condensation Adaptations

The Friedländer condensation, traditionally used for quinoline synthesis, has been adapted for pyrazoloquinolines. In this method, o-aminobenzaldehyde derivatives react with pyrazolones containing active methylene groups. For example, reacting 5-amino-4-cyanopyrazole with o-aminobenzaldehyde in acidic conditions yields the pyrazolo[4,3-c]quinoline scaffold. Modifications using o-aminoacetophenones instead of aldehydes enable the incorporation of alkyl groups at position 8 during cyclization.

Niementowski Reaction Variations

The Niementowski reaction, which couples anthranilic acid derivatives with ketones, has been employed for pyrazoloquinoline synthesis. For instance, heating anthranilic acid with 3-(4-fluorophenyl)-1H-pyrazol-5-one in polyphosphoric acid (PPA) yields 3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-4-ol. Subsequent dehydration and reduction steps convert the 4-hydroxy group to a hydrogen, enabling further functionalization.

Pfitzinger Synthesis for Functionalized Cores

The Pfitzinger reaction, using isatin derivatives, offers a pathway to carboxylated pyrazoloquinolines. Hydrolysis of isatin under basic conditions generates a keto-acid intermediate, which condenses with pyrazole ketones to form the core. Decarboxylation then removes the carboxylic acid group, leaving a reactive position for ethyl group introduction.

Attachment of the N-Benzylacetamide Side Chain

N-Alkylation of the Pyrazole Nitrogen

The pyrazole nitrogen at position 1 is alkylated using bromoacetyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile. Subsequent reaction with benzylamine in tetrahydrofuran (THF) forms the acetamide bond. Patent methodologies highlight the use of 4-methylmorpholine as a base and isobutyl chloroformate as an activator for efficient coupling.

Reductive Amination Alternatives

An alternative route involves reductive amination of 2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetic acid with benzylamine. Using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions yields the target compound.

Optimization and Alternative Routes

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for cyclization steps. For example, a mixture of o-aminobenzophenone and 5-methylpyrazolone in ethylene glycol achieves 85% yield under microwave conditions (150°C, 20 min).

One-Pot Synthesis Strategies

Recent advances enable one-pot synthesis of the pyrazoloquinoline core and side chain. A patent discloses a sequential Friedländer condensation, Suzuki coupling, and N-alkylation in a single reactor, improving overall yield by 15–20%.

Data Tables

Table 1. Key Reaction Conditions for Core Synthesis

Method Reactants Conditions Yield (%) Reference
Friedländer Condensation o-Aminobenzaldehyde + Pyrazolone H₂SO₄, 120°C, 6 h 70–80
Niementowski Reaction Anthranilic Acid + Pyrazolone PPA, 150°C, 4 h 60–75
Pfitzinger Synthesis Isatin + Pyrazole Ketone NaOH, EtOH, reflux, 8 h 65–70

Chemical Reactions Analysis

N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used, and they often include various substituted pyrazoloquinoline derivatives.

Scientific Research Applications

N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory, anticancer, and antiviral properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used in various biological assays to study its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Pyrano[2,3-c]pyrazole Derivatives ()

Compounds 5b–5e in share the 4-fluorophenyl group but differ in core structure (pyrano[2,3-c]pyrazole vs. pyrazoloquinoline). Key comparisons include:

Feature Target Compound Pyrano[2,3-c]pyrazole Derivatives (e.g., 5b)
Core Structure Pyrazolo[4,3-c]quinoline Pyrano[2,3-c]pyrazole
Substituents 8-Ethyl, 3-(4-fluorophenyl), N-benzyl acetamide 5-(4-fluorophenyl), 3-methyl, phenolic/methoxy groups
Potential Bioactivity Kinase inhibition (inferred) Anticancer, antimicrobial (pyrano-pyrazoles common in such studies)

The N-benzyl acetamide side chain in the target compound could enhance solubility relative to the phenolic groups in 5b–5e .

Pyrazolo[3,4-d]pyrimidine-Chromenone Hybrids ()

Examples 83 () and 53 () feature pyrazolo[3,4-d]pyrimidine cores fused with chromen-4-one or sulfonamide groups. These compounds share fluorophenyl substituents but diverge in core architecture:

Feature Target Compound Pyrazolo[3,4-d]pyrimidine-Chromenone Hybrids
Core Structure Pyrazolo[4,3-c]quinoline Pyrazolo[3,4-d]pyrimidine + chromen-4-one/sulfonamide
Fluorophenyl Position 3-(4-fluorophenyl) 3-(3-fluorophenyl) or 4-fluorophenyl
Bioactivity Not explicitly reported Anticancer (chromenone derivatives inhibit kinases)

Key Insight: The 4-fluorophenyl group in the target compound may provide stronger electronic effects compared to 3-fluorophenyl in . The chromenone moiety in analogs could confer fluorescence properties useful in imaging, absent in the target compound .

Acetamide-Functionalized Pyrazole Derivatives ()

describes a pyrazole with a hydrazino-acetamide side chain, while discusses N-benzyl-2-(quinolin-8-yloxy)acetamide:

Feature Target Compound Pyrazole-Acetamide () Quinoline-Acetamide ()
Core Structure Pyrazoloquinoline Pyrazole + hydrazine Quinoline + acetamide
Acetamide Chain N-benzyl N-(4-methylphenyl) N-benzyl
Fluorophenyl Position 3-(4-fluorophenyl) 3-(4-fluorophenyl) Absent (quinoline core)

Key Insight: The N-benzyl group in the target compound and ’s quinoline derivative may improve membrane permeability compared to ’s N-(4-methylphenyl) chain. The shared fluorophenyl group in and the target compound suggests a common pharmacophoric element for target binding .

Substituted Pyrazolo[4,3-c]quinolines ()

’s patent covers substituted pyrazolo[4,3-c]quinolines, while describes a pyrazolo[3,4-b]pyridine-acetamide:

Feature Target Compound Patent Compounds () Pyrazolo[3,4-b]pyridine ()
Core Structure Pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline derivatives Pyrazolo[3,4-b]pyridine
Substituents 8-Ethyl, 3-(4-fluorophenyl) Varied (patent scope) 4,6-dimethyl, morpholinylpropyl
Acetamide Chain N-benzyl Not specified N-(3-morpholinylpropyl)

Key Insight : The ethyl group at position 8 in the target compound may offer steric advantages over smaller substituents (e.g., methyl) in ’s derivatives. The morpholinylpropyl chain in could enhance solubility but reduce CNS penetration compared to the N-benzyl group .

Biological Activity

N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide, with the CAS number 932344-31-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C27H23FN4OC_{27}H_{23}FN_{4}O with a molecular weight of 438.5 g/mol. Its structure features a pyrazoloquinoline core, which is significant for its biological interactions.

PropertyValue
Common NameThis compound
CAS Number932344-31-5
Molecular FormulaC27H23FN4O
Molecular Weight438.5 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazoloquinoline scaffold has been linked to various biological activities, including inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

  • Inhibition of CDKs : Compounds similar to this compound have shown significant inhibitory effects on CDK2 and CDK9 with IC50 values in the low micromolar range (0.36 µM for CDK2 and 1.8 µM for CDK9) .
  • Cell Proliferation Studies : In vitro studies demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various human cancer cell lines such as HeLa, HCT116, and A375 .

The mechanism through which this compound exerts its effects likely involves the inhibition of specific kinases that regulate cellular proliferation and survival pathways. The selectivity for CDKs suggests that it may interfere with the phosphorylation processes critical for cell cycle progression.

Study on Anticancer Efficacy

A study conducted on the effects of related pyrazoloquinoline compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . This indicates a promising avenue for further exploration regarding N-benzyl derivatives.

Toxicity Assessments

Preliminary toxicity assessments indicate that while the compound shows potent biological activity, comprehensive studies are required to evaluate its safety profile in vivo. The Ames test results suggest a need for careful evaluation regarding mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.